molecular formula C15H12O5 B1665736 Alternariol monomethyl ether CAS No. 23452-05-3

Alternariol monomethyl ether

Cat. No. B1665736
CAS RN: 23452-05-3
M. Wt: 272.25 g/mol
InChI Key: LCSDQFNUYFTXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alternariol monomethyl ether (AME) is a mycotoxin originally isolated from A. brassicae extracts. It is a common contaminant in cereal grains such as wheat, barley, and sorghum. AME is cytotoxic to bacterial and mammalian cells .


Synthesis Analysis

Alternariol (AOH) and alternariol-9-monomethyl ether (AME) are two secondary metabolites of Alternaria fungi which can be found in various foodstuffs like tomatoes, nuts, and grains . The gene cluster for the biosynthesis of AOH and AME has been identified through CRISPR/Cas9-mediated gene inactivation of several biosynthesis genes in A. alternata and heterologous expression of the gene cluster in Aspergillus .


Molecular Structure Analysis

The molecular structure of AME has been analyzed using computational methods. The C9 site, which is always exposed outside the binding cavity, makes the structural differences between AOH and AME negligible .


Chemical Reactions Analysis

Alternariol and its derivatives, including AME, have been found to exhibit anticancer effects through several pathways, including cytotoxic, reactive oxygen species leading to oxidative stress and mitochondrial dysfunction-linked cytotoxic effect, anti-inflammatory, cell cycle arrest, apoptotic cell death, genotoxic and mutagenic, anti-proliferative, autophagy, and estrogenic and clastogenic mechanisms .


Physical And Chemical Properties Analysis

The physico-chemical properties of alternariol, this compound, isomethyl alternariol, and demethylated alternariol were investigated and compared using the density functional theory. The optimized structures, electronic potential maps, and frontier orbitals are illustrated .

Scientific Research Applications

Inhibition of Photosynthetic Electron Transport Chain

Research has demonstrated that Alternariol 9-methyl ether, closely related to AME, inhibits the electron transport chain in isolated spinach chloroplasts. This inhibition suggests a potential application in studying phytotoxin effects on photosynthesis, providing insights into the virulence mechanisms of phytopathogens like Nimbya and Alternaria fungi. Synthetic analogues of Alternariol have also shown similar inhibitory properties, indicating a novel lead for developing principles targeting photosynthesis (Demuner et al., 2013).

Quantum Chemical Investigation for Detection Properties

A quantum chemical study on AME provided insights into its detection properties, optimizing conformations, and molecular orbital properties. This research is crucial for developing analytical methods to detect AME in contaminated food and beverages, furthering understanding of its impact on food safety (Tu et al., 2019).

Analysis in Food Contamination

A method was developed for quantifying AME in tangerines, highlighting its relevance in food safety and the need for monitoring Alternaria toxins in agricultural products. This research underscores the importance of detecting AME to prevent health risks associated with contaminated food products (Magnani et al., 2007).

Selective Inhibition of Monoamine Oxidase A

AME has been identified as a potent and selective inhibitor of monoamine oxidase A (MAO-A), suggesting its potential as a lead compound for developing treatments for depression, Parkinson's disease, and Alzheimer's disease. This application signifies AME's importance beyond food safety, extending to therapeutic areas (Lee et al., 2017).

Induced Mitochondrial Apoptosis in Carcinoma Cells

The study of AME's mechanism in inducing cell death through mitochondrial apoptosis in human colon carcinoma cells offers a pathway to understanding its cytotoxic effects. This research could contribute to developing strategies for cancer treatment or prevention (Bensassi et al., 2011).

Mechanism of Action

Target of Action

Alternariol monomethyl ether (AME) is a secondary metabolite produced by the marine fungus Alternaria alternata . The primary targets of AME are pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio anguillarum . AME primarily inhibits these bacteria by disordering cell division and some other key physiological and biochemical processes .

Mode of Action

AME interacts with its targets by inhibiting their cell division . It has been demonstrated that AME can effectively inhibit the unwinding activity of MRSA topoisomerases, which are closely related to cell division . This interaction results in significant antimicrobial activity against various pathogens .

Biochemical Pathways

AME affects the biochemical pathways related to cell division and other key physiological processes . It has been shown to induce cytotoxic effects, reactive oxygen species leading to oxidative stress, mitochondrial dysfunction, anti-inflammatory effects, cell cycle arrest, apoptotic cell death, genotoxic and mutagenic effects, anti-proliferative effects, autophagy, and estrogenic and clastogenic mechanisms .

Pharmacokinetics

It is known that ame is a yellow crystalline solid that can dissolve in organic solvents . It is a secondary metabolite produced by fungi and has certain cytotoxic and biological activities

Result of Action

The action of AME results in significant antimicrobial activity against various pathogens, including MRSA and Vibrio anguillarum . It has been shown to disorder cell division and affect other key physiological and biochemical processes .

Action Environment

The action, efficacy, and stability of AME can be influenced by environmental factors. For instance, the bioavailability of nutrients and insect damage, which are driven by climatic conditions, can influence the production of AME . Furthermore, AME is produced by the marine fungus Alternaria alternata, suggesting that the marine environment may play a role in its production .

Safety and Hazards

Alternariol monomethyl ether is a mycotoxin that can be harmful if inhaled or comes into contact with skin or eyes. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Alternariol monomethyl ether plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the activity of topoisomerase IIα, an enzyme essential for DNA replication and cell division . Additionally, this compound disrupts the electron transport chain in chloroplasts, leading to impaired photosynthesis in plants . The compound also exhibits DNA strand-breaking activity, further contributing to its cytotoxic effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It induces cytotoxicity in human intestinal epithelial cells (Caco-2) and hepatocytes (HepG2), leading to a dose-dependent loss of cell viability . The compound also triggers apoptosis, a form of programmed cell death, through the activation of caspase-3/7 in IPEC-1 cells . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall toxic effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves several pathways. It generates reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction . This oxidative stress results in DNA damage and the activation of apoptotic pathways. This compound also inhibits topoisomerase IIα, preventing the unwinding of DNA necessary for replication and transcription . Additionally, the compound interferes with the electron transport chain in chloroplasts, disrupting energy production in plant cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products can also contribute to its overall toxicity . Long-term exposure to this compound has been shown to cause persistent cytotoxic effects, including DNA damage and apoptosis, in both in vitro and in vivo studies . These effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity, but higher doses can lead to significant adverse effects . In animal studies, this compound has been shown to cause dose-dependent cytotoxicity, genotoxicity, and immunotoxicity . These findings underscore the importance of determining safe exposure levels and understanding the potential risks associated with high doses of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I biotransformation, including hydroxylation, and phase II biotransformation, such as sulfation and glucuronidation, primarily mediated by cytochrome P450 isoforms . These metabolic processes influence the compound’s bioavailability, toxicity, and excretion. Understanding these pathways is essential for assessing the overall impact of this compound on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various mechanisms. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity . These transport and distribution mechanisms play a crucial role in determining the compound’s overall toxicity and biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been shown to localize abundantly in the nucleus when certain nitrogen sources are present . This subcellular localization is essential for understanding the compound’s interactions with cellular components and its overall biological effects.

properties

IUPAC Name

3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSDQFNUYFTXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178004
Record name Alternariol monomethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23452-05-3, 26894-49-5
Record name Djalonensone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23452-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alternariol monomethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023452053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alternariol monomethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 23452-05-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALTERNARIOL MONOMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79STA800H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alternariol monomethyl ether
Reactant of Route 2
Reactant of Route 2
Alternariol monomethyl ether
Reactant of Route 3
Alternariol monomethyl ether
Reactant of Route 4
Alternariol monomethyl ether
Reactant of Route 5
Reactant of Route 5
Alternariol monomethyl ether
Reactant of Route 6
Alternariol monomethyl ether

Q & A

Q1: How does AME induce apoptosis in human colon carcinoma cells?

A1: Research indicates that AME activates the mitochondrial apoptotic pathway by triggering the opening of the mitochondrial permeability transition pore (PTP). This leads to a loss in mitochondrial transmembrane potential (ΔΨm), generating reactive oxygen species (ROS) like superoxide (O2•−). Consequently, cytochrome c is released, activating caspase 9 and ultimately leading to apoptosis. []

Q2: Does AME directly target mitochondria to induce apoptosis?

A2: Experiments suggest that AME does not directly target mitochondria to induce PTP-dependent permeabilization. Studies using isolated organelles and Bax-knockout cells showed no significant difference in AME-induced apoptosis compared to control cells, indicating that Bax, a pro-apoptotic protein, is not directly involved. []

Q3: Does AME affect the activity of topoisomerases?

A3: Yes, studies have shown that AME can effectively inhibit the unwinding activity of topoisomerases in methicillin-resistant Staphylococcus aureus (MRSA). This inhibition is significant as topoisomerases play a crucial role in cell division and are considered potential targets for AME's antibacterial activity. []

Q4: What is the molecular formula and weight of AME?

A4: The molecular formula of AME is C15H10O5, and its molecular weight is 270.24 g/mol. [, ]

Q5: What spectroscopic data are available for AME identification?

A5: AME can be identified using various spectroscopic methods: * UV-Vis Spectroscopy: AME exhibits characteristic absorbance peaks in the UV-Vis spectrum. [] * Infrared Spectroscopy (IR): The carbonyl stretching frequency of AME appears lower than that of its trimethyl ether derivative due to intramolecular hydrogen bonding. [] * Nuclear Magnetic Resonance Spectroscopy (NMR): NMR provides detailed structural information about AME. [, ] * Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and fragmentation pattern of AME. []

Q6: How does blue light affect AME production in Alternaria alternata?

A6: Studies have shown that blue light significantly inhibits the production of AME in Alternaria alternata. This effect is most pronounced during the fungus's exponential growth phase, and even 12 hours of exposure can drastically reduce AME levels. Notably, this inhibition occurs without significantly affecting mycelial dry weight. [, ]

Q7: Does AME exhibit any catalytic properties?

A7: Currently, there is no scientific literature supporting AME possessing catalytic properties.

Q8: Have there been computational studies on AME's interaction with biological targets?

A8: Yes, molecular docking and dynamic simulation studies have been conducted to understand AME's interaction with antibodies. These studies highlight the importance of the C9 site in AME for equivalent recognition by certain antibodies. []

Q9: How does the methylation of alternariol (AOH) to form AME affect its biological activity?

A9: While both AOH and AME exhibit toxicity, their potency and specific effects can differ. The methylation of AOH to form AME can influence its interaction with biological targets and alter its absorption, distribution, metabolism, and excretion (ADME) properties. [, ]

Q10: What is the stability of AME in different solvents?

A10: AME demonstrates varying solubility in different solvents. It shows poor solubility in water and some common organic solvents, which can pose challenges for its analysis and formulation. []

Q11: What are the known toxic effects of AME?

A11: AME exhibits various toxic effects, including: * Cytotoxicity: AME can induce cell death in various cell types, including human colon carcinoma cells, through apoptosis. [] * Genotoxicity: AME has been reported to induce DNA damage. [] * Developmental Toxicity: Studies suggest potential developmental toxicity associated with AME exposure. []

Q12: What analytical techniques are commonly employed for AME detection and quantification?

A12: Several analytical techniques are available for AME analysis, including: * Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for preliminary screening and identification of AME. [, ] * High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV), fluorescence, and diode-array detectors (DAD), is widely used for separating and quantifying AME. [, , , , ] * Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS): These techniques offer high sensitivity and selectivity for AME detection and confirmation in complex matrices like food samples. [, , , , , ]

Q13: What are the advantages of using stable isotope dilution assay (SIDA) for AME analysis?

A13: SIDA offers several advantages for AME quantification, including: * High Accuracy and Precision: The use of stable isotope-labeled internal standards corrects for losses during sample preparation and analysis, resulting in increased accuracy and precision. [] * Improved Sensitivity: SIDA can achieve low limits of detection (LOD) and quantification (LOQ) for AME, allowing for the analysis of trace amounts in complex matrices. []

Q14: Is there information available on the environmental fate and degradation of AME?

A14: Limited information is currently available regarding the environmental fate and degradation of AME. Further research is needed to assess its persistence, bioaccumulation potential, and potential effects on ecosystems. []

Q15: What foods are commonly contaminated with AME?

A15: AME contamination has been reported in various food commodities, including: * Fruits: Tomatoes and tomato products, citrus fruits, apples, pears, raspberries. [, , , , , ] * Cereals: Wheat, barley, sorghum. [, , , , ] * Oilseeds: Sunflower seeds, oilseed rape meal. [, , , ] * Other: Wine, prune nectar, lentils. []

Q16: Are there any known antagonists or inhibitors of AME's toxic effects?

A16: Research suggests that hemin, a biological pyrrole pigment, can inhibit AME-induced mutagenicity in Chinese hamster V79 cells. []

Q17: Are there any alternative compounds with similar biological activity to AME?

A17: Currently, there is limited information available regarding alternative compounds with similar biological activity to AME. Further research is necessary to explore potential substitutes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.